N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide
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Overview
Description
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes an imidazole and a pyrazine ring, making it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted imidazole with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
- Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Uniqueness
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-9-8(13)6-7-11-3-5-12(7)4-2-10-6/h3,5-6,10H,2,4H2,1H3,(H,9,13) |
InChI Key |
CZEUAYMIGZZEDO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C2=NC=CN2CCN1 |
Origin of Product |
United States |
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